molecular formula C17H21N5O2S B12572578 Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12572578
M. Wt: 359.4 g/mol
InChI Key: MKXIDYWLWPXBSG-UHFFFAOYSA-N
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Description

Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the structure, synthesis, and biological activity of this compound, supported by relevant research findings and data tables.

Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H21N5O2S
  • Molecular Weight : 359.45 g/mol
  • CAS Number : 603946-15-2

The structure features an acetamide group linked to a 3-ethoxypropyl chain and a thioether connection to a triazinoindole moiety. The presence of the triazine ring is significant as it may contribute to the compound's reactivity and biological interactions.

Synthesis

The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic synthesis techniques. These may include:

  • Formation of the triazinoindole core.
  • Introduction of the thioether linkage.
  • Attachment of the acetamide and ethoxypropyl groups.

While specific synthetic pathways are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry methods.

Antimicrobial Activity

Research indicates that compounds with structural similarities to Acetamide derivatives often exhibit antimicrobial properties. For instance:

  • Acetamide Derivative A : Exhibits significant antimicrobial activity due to its simple alkyl chain structure.

Anticancer Potential

The triazine ring in Acetamide is associated with anticancer activity. Studies on related compounds suggest that they may interact with specific cellular targets involved in cancer progression:

  • Triazine Compound B : Demonstrated anticancer activity by inhibiting key enzymes responsible for tumor growth.

Neuropharmacological Effects

Compounds similar to Acetamide have been studied for their effects on neurotransmitter systems:

  • Indole Derivative C : Known for its antidepressant effects through serotonin receptor affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Acetamide:

Study Compound Biological Activity Findings
Study 1Acetamide AAntimicrobialEffective against Gram-positive bacteria.
Study 2Triazine BAnticancerInhibits cell proliferation in cancer cell lines.
Study 3Indole CAntidepressantModulates serotonin levels in animal models.

The mechanisms through which Acetamide and its derivatives exert their biological effects may involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S/c1-3-24-10-6-9-18-14(23)11-25-17-19-16-15(20-21-17)12-7-4-5-8-13(12)22(16)2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,18,23)

InChI Key

MKXIDYWLWPXBSG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

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